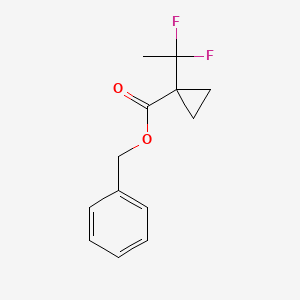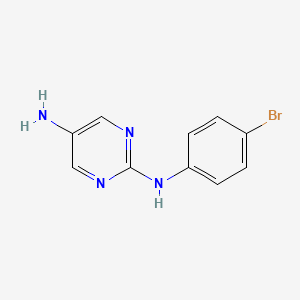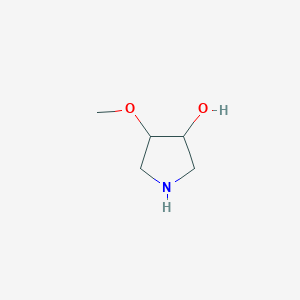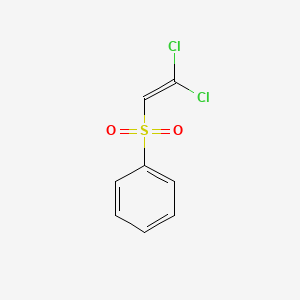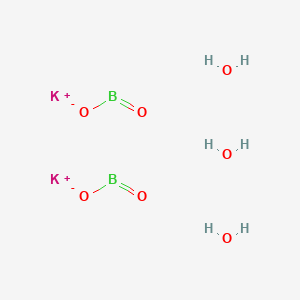
dipotassium;oxido(oxo)borane;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium;oxido(oxo)borane;trihydrate can be synthesized through the reaction of boric acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, followed by crystallization to obtain the trihydrate form . The general reaction is as follows:
H3BO3+2KOH→K2BO2+2H2O
The product is then crystallized from the solution to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for high yield and purity, often involving controlled temperature and pH conditions to ensure efficient crystallization and separation of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium;oxido(oxo)borane;trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium borate.
Reduction: It can be reduced to form boron hydrides.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as reducing agents like sodium borohydride. Reaction conditions often involve aqueous solutions and controlled temperatures .
Major Products Formed
The major products formed from these reactions include various borates, boron hydrides, and substituted boron compounds .
Wissenschaftliche Forschungsanwendungen
Dipotassium;oxido(oxo)borane;trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of boron-containing compounds.
Biology: It is used in biological studies to investigate the role of boron in biological systems.
Wirkmechanismus
The mechanism by which dipotassium;oxido(oxo)borane;trihydrate exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with hydroxyl groups, which can affect the structure and function of biological molecules. The pathways involved include the formation of borate esters and the stabilization of biomolecules through boron coordination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium metaborate: Similar in structure but contains sodium instead of potassium.
Lithium metaborate: Contains lithium and has different solubility and reactivity properties.
Ammonium metaborate: Contains ammonium and is used in different industrial applications.
Uniqueness
Dipotassium;oxido(oxo)borane;trihydrate is unique due to its specific solubility and reactivity properties, which make it suitable for particular applications in glass and ceramic production, as well as in biological studies where potassium ions are preferred .
Eigenschaften
Molekularformel |
B2H6K2O7 |
|---|---|
Molekulargewicht |
217.87 g/mol |
IUPAC-Name |
dipotassium;oxido(oxo)borane;trihydrate |
InChI |
InChI=1S/2BO2.2K.3H2O/c2*2-1-3;;;;;/h;;;;3*1H2/q2*-1;2*+1;;; |
InChI-Schlüssel |
QVTKOLVLPVLUMG-UHFFFAOYSA-N |
Kanonische SMILES |
B(=O)[O-].B(=O)[O-].O.O.O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


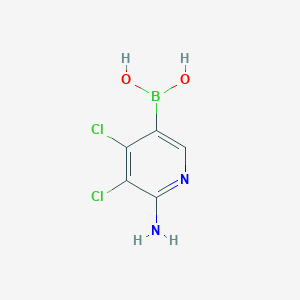


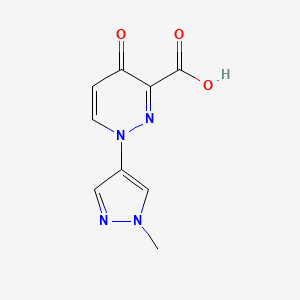
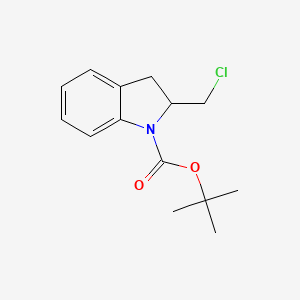

![2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide](/img/structure/B12972870.png)
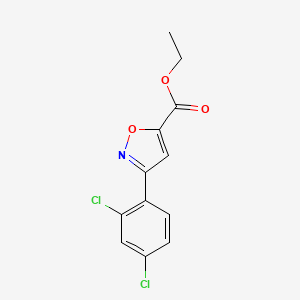
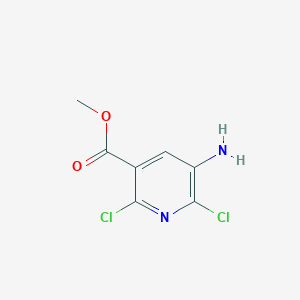
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B12972879.png)
